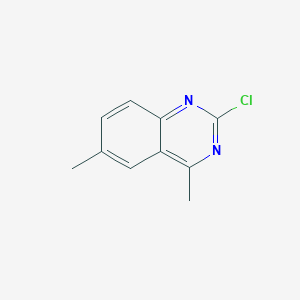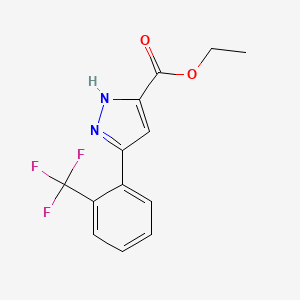
Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the trifluoromethyl group in its structure imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Ethyl 3-(2-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Ethyl 3-(2-(fluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
Ethyl 3-(2-(methyl)phenyl)-1H-pyrazole-5-carboxylate:
Ethyl 3-(2-(chloromethyl)phenyl)-1H-pyrazole-5-carboxylate: The presence of chlorine instead of fluorine alters its reactivity and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H11F3N2O2 |
|---|---|
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
ethyl 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-5-3-4-6-9(8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
AVOXOWMDUNWTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


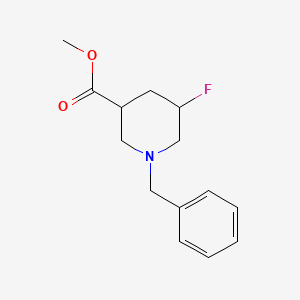
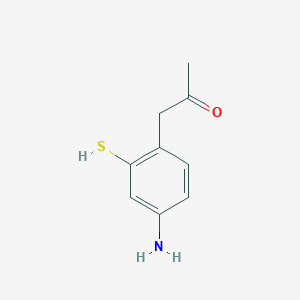

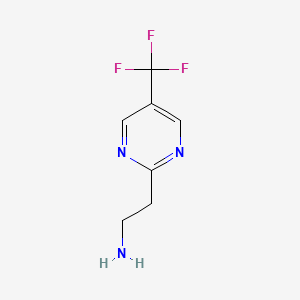

![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)


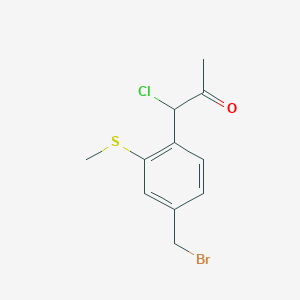


![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)

